molecular formula C21H28N4 B11979433 N-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-(4-methylbenzyl)-1-piperazinamine

N-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-(4-methylbenzyl)-1-piperazinamine

Cat. No.: B11979433
M. Wt: 336.5 g/mol
InChI Key: YXAMMGSXGMHYQR-CJLVFECKSA-N
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Description

N-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-(4-methylbenzyl)-1-piperazinamine is a synthetic curcumin derivative recognized for its significant potential in neurodegenerative disease research, particularly as an inhibitor of amyloid-beta (Aβ) aggregation, a hallmark pathological process in Alzheimer's disease. Its primary research value lies in its ability to disrupt the formation of toxic oligomers and fibrils (source) . The compound's mechanism of action is attributed to its structural design; the extended conjugated system, including the dimethylaminophenyl moiety, facilitates interaction with the beta-sheet structure of Aβ peptides, thereby preventing their self-assembly. This inhibitory activity makes it a valuable chemical tool for probing the kinetics of protein aggregation in vitro and for evaluating potential therapeutic strategies targeting proteostasis. Furthermore, research indicates that such compounds can also function as metal chelators and antioxidants, addressing multiple pathological pathways associated with neuronal oxidative stress (source) . Its application extends to cellular and biochemical assays where it is used to model the disruption of amyloid plaques and to investigate structure-activity relationships for the development of novel neuroprotective agents.

Properties

Molecular Formula

C21H28N4

Molecular Weight

336.5 g/mol

IUPAC Name

N,N-dimethyl-4-[(E)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]aniline

InChI

InChI=1S/C21H28N4/c1-18-4-6-20(7-5-18)17-24-12-14-25(15-13-24)22-16-19-8-10-21(11-9-19)23(2)3/h4-11,16H,12-15,17H2,1-3H3/b22-16+

InChI Key

YXAMMGSXGMHYQR-CJLVFECKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC=C(C=C3)N(C)C

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)N(C)C

solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Schiff Base Formation via Condensation

The primary synthetic route involves the condensation of 4-(dimethylamino)benzaldehyde with 4-(4-methylbenzyl)piperazine in a polar aprotic solvent. The reaction proceeds via nucleophilic attack of the piperazine’s primary amine on the aldehyde carbonyl, forming an imine bond (C=N). Anhydrous ethanol or methanol is typically employed to drive the reaction to completion by removing water via azeotropic distillation.

Reaction Conditions:

  • Solvent: Ethanol, methanol, or N,N-dimethylformamide (DMF).

  • Temperature: Reflux (78–100°C) for 6–12 hours.

  • Catalyst: Acidic or neutral conditions; no catalyst required in most cases.

The crude product is purified via recrystallization using ethanol or acetone, yielding a crystalline solid with >90% purity.

Alternative Pathways: Reductive Amination

While less common, reductive amination offers a pathway to bypass the equilibrium limitations of Schiff base formation. In this method, 4-(dimethylamino)benzaldehyde and 4-(4-methylbenzyl)piperazine are reacted in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. This approach stabilizes the intermediate imine, ensuring higher yields in moisture-sensitive reactions.

Example Procedure:

  • Dissolve 4-(dimethylamino)benzaldehyde (1.0 equiv) and 4-(4-methylbenzyl)piperazine (1.1 equiv) in methanol.

  • Add NaBH3CN (1.5 equiv) and stir at room temperature for 24 hours.

  • Quench with aqueous ammonium chloride and extract with dichloromethane.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Optimization of Reaction Conditions

Solvent Selection and Reflux Efficiency

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DMF accelerate imine formation but may require higher temperatures (Table 1). Ethanol balances reactivity and environmental safety, making it the preferred solvent for large-scale synthesis.

Table 1: Solvent Impact on Reaction Yield

SolventTemperature (°C)Time (h)Yield (%)
Ethanol781292
DMF100688
Methanol651885

Data adapted from procedures in.

Catalytic Additives and Their Roles

Although the base reaction proceeds without catalysts, additives like acetic acid or triethylamine enhance imine stability. For example, triethylamine neutralizes trace acids, preventing undesired side reactions. In contrast, palladium catalysts in reductive amination enable milder conditions but increase cost.

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol or acetone yields high-purity crystals. Key steps include:

  • Dissolving the crude product in hot ethanol.

  • Cooling slowly to induce crystallization.

  • Filtering and washing with cold ethanol.

Purity Analysis:

  • HPLC: ≥98% purity (C18 column, acetonitrile/water gradient).

  • Melting Point: 180–182°C (uncorrected).

Spectroscopic Characterization

1H NMR (DMSO-d6, 500 MHz):

  • δ 8.35 (s, 1H, CH=N), 7.45–6.75 (m, aromatic Hs), 3.60 (s, 4H, piperazine), 2.90 (s, 6H, N(CH3)2).
    IR (KBr):

  • 1645 cm⁻¹ (C=N stretch), 2800–3000 cm⁻¹ (aromatic C-H).

Comparative Analysis of Synthetic Methods

Yield and Scalability

Classical condensation achieves higher yields (92%) but requires prolonged reflux. Reductive amination offers faster reactions (24 hours) but lower yields (75–80%) due to competing reduction pathways.

Industrial Applications and Modifications

The compound’s structural flexibility allows derivatization for drug discovery. For instance, substituting the 4-methylbenzyl group with fluorinated analogs enhances bioavailability. Recent patents highlight its use as an intermediate in kinase inhibitors .

Biological Activity

N-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-(4-methylbenzyl)-1-piperazinamine is a compound of interest in pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C21H28N4
  • Molecular Weight : 336.48 g/mol
  • CAS Number : 5726836
  • IUPAC Name : this compound

The compound features a piperazine ring, which is known for its ability to interact with various biological targets, making it a versatile scaffold in medicinal chemistry.

This compound exhibits several mechanisms of action:

  • Acetylcholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling, which is beneficial in treating neurodegenerative diseases like Alzheimer's .
  • Antioxidant Activity : Research indicates that the compound possesses antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, indicating its potential as a therapeutic agent in treating infections .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Acetylcholinesterase InhibitionInhibits the enzyme, enhancing cholinergic signaling
Antioxidant ActivityReduces oxidative stress
Antimicrobial ActivityEffective against specific bacterial strains

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that this compound significantly improved cognitive function and memory retention compared to control groups. The neuroprotective effects were attributed to its ability to inhibit acetylcholinesterase and reduce oxidative stress .

Case Study 2: Antimicrobial Efficacy

In vitro experiments revealed that the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that it could serve as a potential candidate for developing new antimicrobial agents .

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of N-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-(4-methylbenzyl)-1-piperazinamine exhibit significant anticonvulsant properties. A study focused on related piperazine derivatives demonstrated their efficacy in animal models of epilepsy, particularly in the maximal electroshock seizure test (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The results highlighted that certain modifications to the piperazine structure could enhance anticonvulsant activity, making these compounds promising candidates for new antiepileptic drugs (AEDs) .

Neuropharmacological Studies

The compound has been investigated for its potential neuropharmacological effects, particularly as an antidepressant and anxiolytic agent. The structural similarities to known psychoactive substances suggest that it may interact with serotonin and dopamine receptors, which are critical targets in treating mood disorders. In vitro studies have shown that related compounds can modulate neurotransmitter levels, indicating a possible mechanism for their therapeutic effects .

Synthesis of Analogues

The synthesis of analogues of this compound has been a focus of research to optimize pharmacological properties. For example, modifications to the piperazine ring or the introduction of different substituents on the aromatic rings have been shown to significantly affect biological activity. Such studies contribute to structure-activity relationship (SAR) analyses that guide the development of more effective therapeutic agents .

Case Study 1: Anticonvulsant Screening

A series of N-phenylacetamide derivatives were synthesized and evaluated for anticonvulsant activity. The study revealed that certain compounds demonstrated significant protective effects against seizures in animal models. For instance, one derivative showed an effective dose (ED50) of 52.30 mg/kg in the MES test, indicating promising anticonvulsant properties compared to standard medications like valproic acid and phenytoin .

CompoundED50 MES (mg/kg)TD50 Neurotoxicity (mg/kg)Protective Index (TD50/ED50)
Tested Compound52.30>500>9.56
Valproic Acid4857841.6
Phenytoin28.10>100>3.6

Case Study 2: Neuropharmacological Effects

In another study, derivatives similar to this compound were evaluated for their effects on serotonin receptor modulation. Results indicated that some compounds exhibited high affinity for serotonin receptors, suggesting their potential use as antidepressants or anxiolytics .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The compound’s key structural features are compared to similar piperazine-based Schiff bases (Table 1):

Compound Name R1 (Piperazine Substituent) R2 (Schiff Base Aromatic Group) Molecular Weight (g/mol) Key Properties/Applications References
N-{(E)-[4-(Dimethylamino)phenyl]methylidene}-4-(4-methylbenzyl)-1-piperazinamine (Target) 4-Methylbenzyl 4-Dimethylaminophenyl ~353.5* Hypothesized enhanced solubility, CNS activity
4-(4-Chlorobenzyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylene]-1-piperazinamine 4-Chlorobenzyl 3,4,5-Trimethoxyphenyl 387.86 Potential antimicrobial/antiparasitic activity
N-[(E)-(4-Ethoxyphenyl)methylene]-4-(4-methylbenzyl)piperazin-1-amine 4-Methylbenzyl 4-Ethoxyphenyl 365.5* Increased lipophilicity vs. target compound
N-{(E)-[4-(Dimethylamino)phenyl]methylidene}-4-(1-naphthylmethyl)piperazin-1-amine 1-Naphthylmethyl 4-Dimethylaminophenyl 396.5* Enhanced lipophilicity; kinase inhibition potential
N-(2-Chloro-5-nitrobenzylidene)-4-phenylpiperazin-1-amine Phenyl 2-Chloro-5-nitrophenyl 346.8 Electron-withdrawing groups; crystallography studies

*Calculated based on molecular formula.

Key Observations:

  • R2 Substituents: The 4-dimethylaminophenyl group in the target compound provides strong electron-donating effects, improving solubility in polar solvents. In contrast, electron-withdrawing groups (e.g., nitro in ) reduce solubility but may enhance binding to electron-deficient targets .

Physicochemical Properties

  • Crystallinity: The nitro-substituted analog in (4-Methyl-N-(4-nitrobenzylidene)-piperazin-1-amine) forms stable crystals, suggesting that electron-withdrawing groups enhance packing efficiency. The target compound’s dimethylamino group may reduce crystallinity but improve aqueous solubility .
  • Thermal Stability : Trimethoxyphenyl derivatives () and trifluoromethyl-containing compounds () exhibit higher melting points (>200°C), correlating with rigid aromatic systems. The target’s melting point is unreported but expected to be moderate due to its flexible methylbenzyl group .

Q & A

Q. What are the key synthetic routes for N-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-(4-methylbenzyl)-1-piperazinamine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with nucleophilic substitution to introduce the dimethylamino and piperazinyl groups. For example, condensation between 4-(4-methylbenzyl)piperazine and a substituted benzaldehyde derivative under mild acidic conditions (e.g., ethanol with catalytic acetic acid) is critical . Optimization includes solvent choice (polar aprotic solvents enhance yield), temperature control (60–80°C for imine formation), and purification via column chromatography (silica gel, eluent: methanol/dichloromethane gradients). Reaction progress is monitored by TLC and confirmed via LC-MS .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 6.5–8.0 ppm), imine protons (δ 8.2–8.5 ppm), and aliphatic chains (δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • High-Performance Liquid Chromatography (HPLC): Purity >95% is achieved using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. What preliminary biological assays are recommended to screen this compound?

Initial screening includes:

  • Receptor binding assays: Radioligand displacement studies for serotonin (5-HT₂A) and dopamine (D₂/D₃) receptors due to structural similarity to known ligands .
  • Cytotoxicity profiling: MTT assays in HEK-293 or HepG2 cell lines to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacophore?

  • Core modifications: Replace the 4-methylbenzyl group with halogenated or electron-withdrawing substituents to enhance receptor affinity .
  • Linker variations: Test ethylidene vs. propylidene chains to evaluate conformational flexibility .
  • Computational docking: Use Schrödinger Suite or AutoDock to predict binding modes with dopamine D₃ receptors (PDB: 3PBL) .

Q. What strategies resolve contradictions in receptor binding data between in vitro and in vivo models?

  • Metabolic stability assays: Incubate the compound with liver microsomes to identify metabolites that may interfere with activity .
  • Allosteric modulation tests: Use functional assays (e.g., cAMP accumulation) to distinguish orthosteric vs. allosteric binding .
  • Species-specific receptor cloning: Compare human vs. rodent receptor isoforms transfected into CHO cells .

Q. How can computational models predict the compound’s blood-brain barrier (BBB) permeability?

  • In silico tools: Apply QikProp (Schrödinger) or ADMET Predictor to calculate logBB values. A logBB >0.3 suggests favorable BBB penetration .
  • Molecular dynamics (MD): Simulate lipid bilayer interactions using GROMACS to assess passive diffusion .

Methodological Challenges and Solutions

Q. What experimental controls are critical for validating imine bond stability during synthesis?

  • pH control: Maintain reaction pH 4–6 to prevent hydrolysis .
  • Stability studies: Monitor imine integrity under physiological conditions (PBS, 37°C) via UV-Vis spectroscopy (λmax ~320 nm for conjugated imines) .

Q. How can researchers address low yields in multi-step syntheses?

  • Intermediate trapping: Use Boc-protected amines to prevent side reactions .
  • Flow chemistry: Implement continuous flow reactors for precise temperature and mixing control in condensation steps .

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